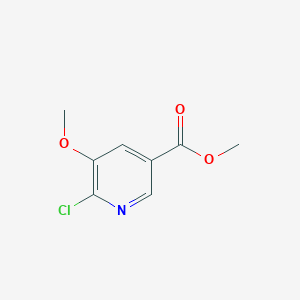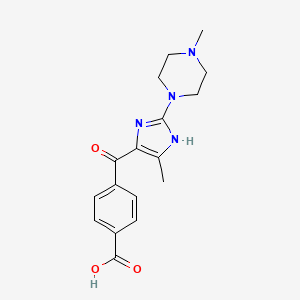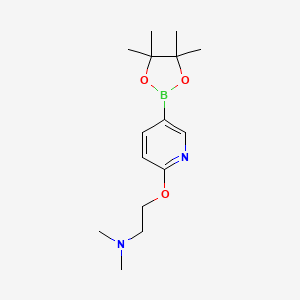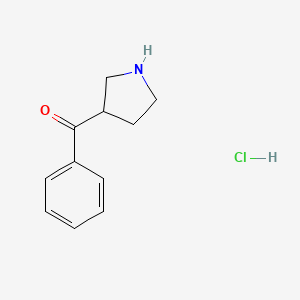![molecular formula C13H19ClN2O2S B1399378 2-Chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine CAS No. 1316220-30-0](/img/structure/B1399378.png)
2-Chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine
Vue d'ensemble
Description
“2-Chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine” is a versatile chemical used in scientific research. It’s a valuable building block in organic synthesis . It’s also used in the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid .
Synthesis Analysis
The synthesis of “2-Chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine” involves several steps. One approach involves the reaction of the benzimidazole intermediate with tosylated oxazole intermediate in the presence of sodium carbonate . Another approach involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine” is complex and includes a pyridine ring, a methanesulfonyl group, and a piperidin-2-yl group .
Chemical Reactions Analysis
The chemical reactions involving “2-Chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine” are diverse. For instance, it can undergo catalytic protodeboronation, a valuable but unknown transformation . It can also participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Piperidine derivatives, including those containing the 2-chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine moiety, play a crucial role in drug design and development. Researchers investigate their pharmacological properties, bioavailability, and safety profiles. Potential applications include antiviral, antibacterial, and anticancer agents .
Spiropiperidines and Spiro Compounds
Spiropiperidines are a class of heterocyclic compounds with a unique spirocyclic structure. Researchers explore their synthesis and biological activities. The 2-chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine scaffold may serve as a valuable building block for creating novel spiro compounds with diverse properties .
Condensed Piperidines
Condensed piperidines refer to fused ring systems containing a piperidine ring. Scientists investigate their synthesis and evaluate their potential as drug candidates. The 2-chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine structure could contribute to the development of condensed piperidine-based drugs .
Piperidinones
Piperidinones are piperidine derivatives with a carbonyl group. These compounds exhibit various biological activities, including enzyme inhibition and receptor modulation. Researchers explore the synthesis of piperidinones and their potential applications in medicinal chemistry .
Multicomponent Reactions
Multicomponent reactions (MCRs) allow efficient synthesis of complex molecules from simple starting materials. The 2-chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine scaffold may participate in MCRs, leading to diverse chemical libraries for drug discovery .
Industrial Applications
Beyond medicinal chemistry, this compound may find use in industrial processes. Researchers investigate its role in catalysis, material science, or other applications. Further studies are needed to uncover its full potential in non-pharmaceutical contexts .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4-[2-(1-methylsulfonylpiperidin-2-yl)ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-19(17,18)16-9-3-2-4-12(16)6-5-11-7-8-15-13(14)10-11/h7-8,10,12H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLLCLQGEFVVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1CCC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Benzothiazolium, 2-[[3-[2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methyl-, perchlorate (1:1)](/img/structure/B1399317.png)
